

An In-depth Technical Guide to the Physical Properties of Dialuminium Trioxide

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Compound of Interest

Compound Name: *Dialuminium*

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For Researchers, Scientists, and Drug Development Professionals

Dialuminium trioxide, commonly known as aluminum oxide or alumina (Al_2O_3), is a ceramic material with a unique combination of physical properties that make it invaluable across various scientific and industrial fields, including biomedical applications.^{[1][2]} Its high hardness, thermal stability, and bio-inertness have led to its use in medical implants, drug delivery systems, and advanced analytical instrumentation.^[1] This guide provides a detailed overview of the core physical properties of **dialuminium** trioxide, the experimental methods used for their determination, and the fundamental relationships that govern its behavior.

Quantitative Physical Properties

The physical characteristics of **dialuminium** trioxide can vary slightly depending on its polymorphic form (most commonly the stable $\alpha\text{-Al}_2\text{O}_3$, or corundum), purity, and microstructure.^{[1][3][4]} The data presented below is a summary of typical values for high-purity, dense α -alumina.

Property	Value	Units	Notes and Conditions
General Properties			
Chemical Formula	Al ₂ O ₃	-	Also known as Aluminum Oxide, Alumina. [1] [3]
Molar Mass	101.96	g·mol ⁻¹	[1] [3] [5]
Appearance	White, odorless solid/powder	-	[1] [3] [5]
Thermal Properties			
Melting Point	2,072 (approx. 2040-2072)	°C	[1] [2] [6] [7]
	3,762 (approx. 3704-3762)	°F	
	2,345 (approx. 2313-2345)	K	
Boiling Point	2,977 - 2,980	°C	[1] [2] [3] [6]
	5,391 - 5,396	°F	
	3,250	K	
Thermal Conductivity	20 - 35	W·m ⁻¹ ·K ⁻¹	At room temperature; decreases with increasing temperature. [1] [8] [9] [10] [11]
Specific Heat	870	J·kg ⁻¹ ·K ⁻¹	For 99.9% Al ₂ O ₃ . [9]
Coefficient of Thermal Expansion	8.2 x 10 ⁻⁶	/°C	For 99.9% Al ₂ O ₃ (20°C - 1000°C). [9]
Mechanical Properties			

Density (α -alumina)	3.95 - 4.1	$\text{g}\cdot\text{cm}^{-3}$	[1][2][3][5]
Hardness	9	Mohs Scale	Second only to diamond.[3][12][13] [14][15]
15 - 19	GPa	Vickers Hardness.[11]	
Modulus of Elasticity	393	GPa	For 99.9% Al_2O_3 . [9]
Compressive Strength	2,000 - 4,000	MPa	[11]
Electrical Properties			
Electrical Resistivity	$\sim 1 \times 10^{14}$	$\Omega\cdot\text{cm}$	At room temperature; an excellent electrical insulator.[16][17][18] [19]
Dielectric Constant	9.0 - 10.1	-	[20]
Optical Properties			
Refractive Index (n)	1.76 - 1.77	-	At 589 nm (Sodium D-line).[1][21][22]
Structural Properties			
Crystal Structure (α -alumina)	Trigonal (Rhombohedral)	-	Corundum structure, Space Group R-3c.[1] [12][23][24][25]
Solubility			
In Water	Insoluble	-	[1][3][5][16]
In Acids/Bases	Soluble in strong/hot acids and bases	-	Amphoteric nature. [24][26][27]

Experimental Protocols for Property Determination

The accurate measurement of the physical properties of **dialuminium** trioxide relies on standardized experimental procedures. Below are detailed methodologies for key property

assessments.

1. Melting Point Determination

The high melting point of alumina necessitates specialized techniques. While the capillary method is common for organic compounds, high-temperature ceramics require non-contact methods or specialized furnaces.[\[28\]](#)

- Methodology: Laser Heating with Pyrometry
 - Sample Preparation: A small, spherical sample of high-purity alumina is prepared.[\[29\]](#)
 - Apparatus: The sample is held in a containerless levitation system, such as an aerodynamic or electrostatic levitator, to avoid contamination from a crucible at extreme temperatures.[\[29\]](#)
 - Procedure: A high-power laser (e.g., CO₂ laser) is used to heat the sample. An optical pyrometer is focused on the sample to continuously measure its temperature by detecting the thermal radiation emitted.
 - Data Acquisition: The sample is heated until it melts. The melting point is identified by observing a plateau in the temperature-time curve during the solid-to-liquid phase transition. This point, known as the thermal arrest, indicates the melting temperature.[\[29\]](#)
 - Analysis: The temperature reading from the pyrometer at the point of the thermal arrest is recorded as the melting point.

2. Hardness Testing

Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation.

- Methodology: Vickers Hardness Test (ASTM C1327)[\[18\]](#)[\[20\]](#)[\[22\]](#)[\[30\]](#)
 - Sample Preparation: The alumina sample must have a smooth, polished surface, free from defects, and be securely mounted.

- Apparatus: A Vickers microhardness tester is used, which employs a square-based pyramidal diamond indenter.[18][30]
- Procedure: A predetermined load (force), typically 9.8 N for ceramics, is applied to the indenter, which is then pressed into the sample surface for a standard duration.[8]
- Data Acquisition: After the load is removed, the two diagonals of the resulting square indentation are measured using a calibrated light microscope.[18][22]
- Analysis: The Vickers Hardness number (HV) is calculated from the applied force (F) and the average diagonal length (d) of the indentation. The calculation accounts for the surface area of the indentation.[22][30]
- Methodology: Mohs Scratch Hardness (ASTM C1895)[2][6][12][21]
 - Sample Preparation: The surface of the alumina sample is cleaned.
 - Apparatus: A set of standard minerals with known Mohs hardness values (1-10) is used as scratching tools.
 - Procedure: An attempt is made to scratch the surface of the alumina sample with a mineral of known hardness.
 - Data Acquisition: A visual inspection determines if a scratch has been created.[6][21]
 - Analysis: The Mohs hardness value is determined by identifying the hardest mineral that will not scratch the sample and the softest mineral that will. Corundum (α -alumina) itself is the defining mineral for a hardness of 9 on the Mohs scale.[13]

3. Thermal Conductivity Measurement

- Methodology: Laser Flash Analysis (ASTM E1461)[31]
 - Sample Preparation: A small, disc-shaped sample of known thickness and density is prepared. The surfaces are often coated with a thin layer of graphite to enhance energy absorption and emission.[32]

- Apparatus: A Laser Flash Apparatus (LFA) consisting of a laser (or light) pulse source, a furnace to control the sample temperature, and an infrared (IR) detector.[33]
- Procedure: The front face of the sample is irradiated with a short, high-intensity laser pulse. The IR detector monitors the temperature rise on the rear face of the sample as a function of time.[31][34]
- Data Acquisition: The time it takes for the rear face to reach half of its maximum temperature rise ($t_{1/2}$) is measured.
- Analysis: The thermal diffusivity (α) is calculated from the sample thickness and $t_{1/2}$. The thermal conductivity (k) is then determined using the equation $k = \alpha \cdot \rho \cdot C_p$, where ρ is the density and C_p is the specific heat capacity of the material, which must be measured separately.[35]

4. Electrical Resistivity Measurement

- Methodology: Four-Point Probe Method
 - Sample Preparation: A thin, flat sample with a uniform thickness is required.
 - Apparatus: A four-point probe head, which consists of four equally spaced, co-linear tungsten carbide probes. This is connected to a current source and a voltmeter.[36]
 - Procedure: The four probes are brought into contact with the surface of the alumina sample. A direct current (I) is passed through the two outer probes.[26][36]
 - Data Acquisition: The voltage (V) is measured between the two inner probes. Using the inner probes for voltage measurement eliminates the influence of contact resistance.[11]
 - Analysis: The sheet resistance is calculated from the V/I ratio. The bulk electrical resistivity (ρ) is then calculated by multiplying the sheet resistance by the sample thickness and a geometric correction factor.[37][38]

5. Refractive Index Measurement

- Methodology: Ellipsometry

- **Sample Preparation:** A sample with a highly polished, flat, and clean surface is required. This technique is particularly well-suited for thin films of alumina.
- **Apparatus:** An ellipsometer, which includes a light source (often a laser), a polarizer, the sample stage, an analyzer, and a detector.[\[16\]](#)
- **Procedure:** A beam of polarized light is reflected off the surface of the sample. The reflection causes a change in the polarization state of the light.[\[5\]](#)[\[16\]](#)
- **Data Acquisition:** The ellipsometer measures two parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase shift between the p- and s-polarized components of the reflected light.
- **Analysis:** The measured Ψ and Δ values are fitted to a pre-defined optical model of the sample (e.g., a single layer on a substrate). Through this model-based analysis, the refractive index and thickness of the alumina film can be determined with high precision.[\[1\]](#)[\[3\]](#)[\[15\]](#)

6. Crystal Structure Determination

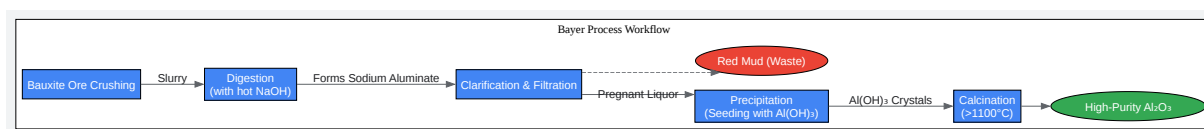
- **Methodology: X-Ray Diffraction (XRD)**
 - **Sample Preparation:** A fine powder of the alumina sample is prepared to ensure random orientation of the crystallites.
 - **Apparatus:** An X-ray diffractometer, equipped with an X-ray source (e.g., Cu K α), a sample holder, and an X-ray detector.
 - **Procedure:** A monochromatic X-ray beam is directed at the powdered sample. The detector rotates around the sample to measure the intensity of the diffracted X-rays at various angles (2θ).[\[10\]](#)
 - **Data Acquisition:** A diffraction pattern is generated, which is a plot of diffracted X-ray intensity versus the angle 2θ .
 - **Analysis:** The positions and intensities of the peaks in the diffraction pattern are characteristic of the material's crystal structure. By comparing the obtained pattern with

standard diffraction databases (e.g., from the International Centre for Diffraction Data), the crystalline phase (e.g., $\alpha\text{-Al}_2\text{O}_3$) can be identified.[39][40] The lattice parameters of the crystal structure can also be precisely calculated from the peak positions.[24]

Visualizations: Workflows and Logical Relationships

Bayer Process for Alumina Production

The majority of the world's alumina is produced from bauxite ore using the Bayer Process, developed by Carl Josef Bayer in 1887.[13][14][17] This workflow is critical as the purity and final properties of the alumina are dependent on the refining process.

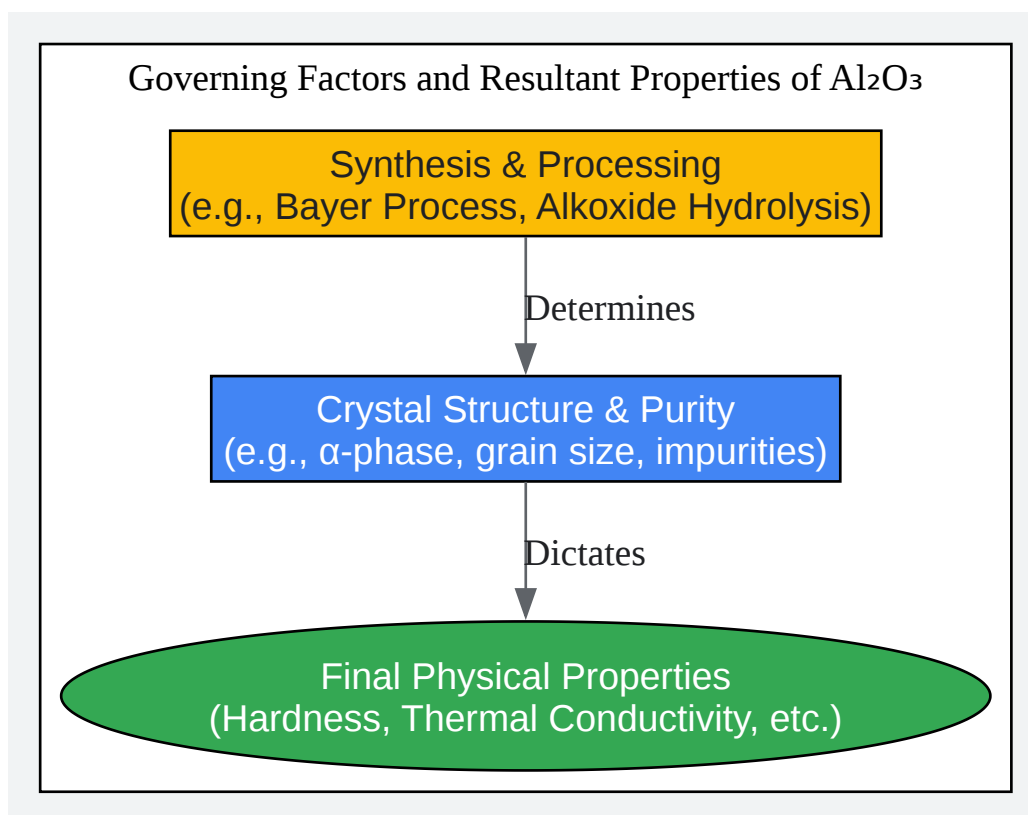


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Workflow for the industrial production of alumina via the Bayer Process.

Relationship Between Synthesis, Structure, and Properties

The physical properties of **dialuminium** trioxide are not intrinsic in isolation; they are a direct consequence of its synthesis, which dictates its crystal structure and purity. This relationship is crucial for materials scientists and researchers aiming to tailor alumina for specific applications.



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Logical relationship between synthesis, structure, and physical properties.

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